molecular formula C15H15NO B13886289 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine

5-Phenylmethoxy-2-prop-1-en-2-ylpyridine

Cat. No.: B13886289
M. Wt: 225.28 g/mol
InChI Key: BPYVMCJBDIQXDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenylmethoxy-2-prop-1-en-2-ylpyridine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a phenylmethoxy group attached to the pyridine ring, along with a prop-1-en-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine typically involves the reaction of 2-bromo-5-phenylmethoxypyridine with an appropriate alkene under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Phenylmethoxy-2-prop-1-en-2-ylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace the phenylmethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced derivatives with hydrogenated bonds.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

5-Phenylmethoxy-2-prop-1-en-2-ylpyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylmethoxy-5-prop-1-en-2-ylpyridine
  • 5-Phenylmethoxy-2-prop-1-en-1-ylpyridine
  • 2-Phenylmethoxy-3-prop-1-en-2-ylpyridine

Uniqueness

5-Phenylmethoxy-2-prop-1-en-2-ylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

5-phenylmethoxy-2-prop-1-en-2-ylpyridine

InChI

InChI=1S/C15H15NO/c1-12(2)15-9-8-14(10-16-15)17-11-13-6-4-3-5-7-13/h3-10H,1,11H2,2H3

InChI Key

BPYVMCJBDIQXDD-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=NC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.